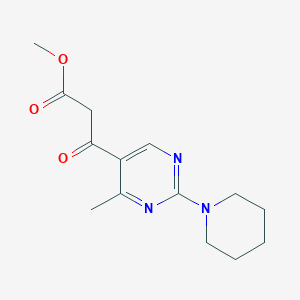

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Übersicht

Beschreibung

The compound “3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid” is a complex organic molecule that contains a pyrazole ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .

Synthesis Analysis

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known as versatile scaffolds in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Chemical Reactions Analysis

Pyrazoles are reported to possess a wide range of biological activities . They are often used in the synthesis of condensed heterocyclic systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, a related compound, 1H-pyrazol-3-ylboronic acid, has a molecular weight of 111.9 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Pyrazole derivatives hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Methods of Application : The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Cobalt (II) Complexes Derived from Pyrazole Derivatives

- Scientific Field : Inorganic Chemistry

- Application Summary : Two complexes based on isophthalic acid ligand were successfully synthesized and structurally characterized . These complexes exhibit fascinating structures and multifunctional applications in photochemistry, gas adsorption and separation, molecular magnetism, multiphase catalysis and nonlinear optics .

- Methods of Application : The complexes were prepared by a hydrothermal method . The structure of one of the complexes consists of tetranuclear cobalt clusters which were linked by the acid ligands to generate a layered structure .

- Results or Outcomes : The variable-temperature magnetic susceptibility data show that these complexes exhibit antiferromagnetic interactions .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . This has created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The synthesis of indole derivatives involves various methods, including electrophilic substitution due to excessive π-electrons delocalization .

- Results or Outcomes : The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Pyraclostrobin: A Pyrazole Derivative

- Scientific Field : Agrochemistry

- Application Summary : Pyraclostrobin is a pyrazole derivative used as a fungicide . It is used to control diseases such as black spot on roses, powdery mildew on a variety of plants, and downy mildew on basil .

- Methods of Application : Pyraclostrobin is typically applied as a spray to the leaves of plants .

- Results or Outcomes : Pyraclostrobin has been found to be effective in controlling a variety of plant diseases .

Antiviral Activity of Indole Derivatives

- Scientific Field : Virology

- Application Summary : Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The compounds were tested against influenza A and Coxsackie B4 virus .

- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-Inflammatory Activity of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives have been found to have anti-inflammatory activities . For example, chalcones of indole were tested against carrageenan-induced edema in albino rats .

- Methods of Application : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4, 5-dihydro-1H-pyrazol-5-yl) phenol .

- Results or Outcomes : This compound was found to be effective in reducing inflammation .

Safety And Hazards

Zukünftige Richtungen

The future directions for research and development involving this compound would depend on its specific properties and potential applications. Pyrazoles are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYVKWOCYMJMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)

![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)

![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)